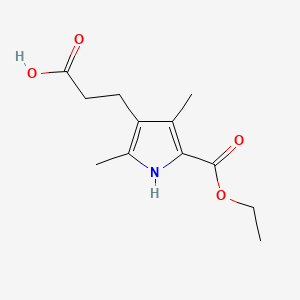

4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Beschreibung

This compound belongs to the pyrrole-carboxylic acid ester family, characterized by a 1H-pyrrole core substituted with methyl groups at positions 3 and 5, a carboxy-ethyl chain at position 4, and an ethyl ester at position 2. Key properties can be inferred from related compounds, such as hydrolysis behavior, molecular interactions, and substituent effects on bioactivity .

Eigenschaften

IUPAC Name |

3-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-4-17-12(16)11-7(2)9(8(3)13-11)5-6-10(14)15/h13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMYMXCUGHBKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191236 | |

| Record name | 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37789-64-3 | |

| Record name | 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037789643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC157278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrrole precursor with ethyl acetoacetate, followed by carboxylation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carboxyl groups to alcohols or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Property Comparisons

The following table summarizes molecular properties of the target compound and its analogs:

Pharmacokinetic and Bioactivity Comparisons

- Binding Affinity : The chromen-4-yl analog demonstrated superior docking scores (-7.6 kcal/mol) against SARS-CoV-2’s 6LU7 protease, attributed to interactions with MET-49, TYR-54, and GLN-189 residues . The target compound’s carboxy-ethyl group may enhance hydrogen bonding but reduce membrane permeability compared to trifluoromethyl-substituted analogs .

- Absorption and Distribution : Analogs with carboxy or ester groups (e.g., target compound) typically exhibit moderate intestinal absorption (e.g., 2-Ethylacridine: 98.2% absorption) but low blood-brain barrier penetration .

- However, amino-substituted derivatives may inhibit CYP2D6 .

Key Research Findings

- Thermodynamic Stability : Acetyl-substituted pyrrole esters exhibit higher thermal stability (ΔfH°solid = -654.5 kJ/mol) than carboxy-ethyl derivatives, likely due to reduced polarity .

- Bioactivity : Chromen-4-yl and trifluoromethyl-substituted analogs show promise as antiviral agents, while carboxy-ethyl derivatives may serve as intermediates for prodrug development .

- ADME Profile : Carboxy groups enhance water solubility but reduce permeability, whereas ester groups improve lipophilicity and intestinal absorption .

Biologische Aktivität

4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester, known by its CAS number 380196-44-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H13N3O4 |

| Molecular Weight | 241.212 g/mol |

| Density | 1.35 g/cm³ |

| Boiling Point | 361.4ºC |

| Flash Point | 172.4ºC |

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer , antimicrobial , and anti-inflammatory properties. Here are some key findings:

Anticancer Activity

Several studies have investigated the anticancer properties of pyrrole derivatives, including 4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester. One notable study demonstrated that modifications in the pyrrole structure could significantly enhance anticancer activity against various cancer cell lines, particularly lung cancer cells (A549) . The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

Preliminary research suggests that pyrrole derivatives may possess anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines. This mechanism could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

- Anticancer Studies : A study highlighted that the introduction of specific functional groups in pyrrole compounds enhanced their anticancer activity. For instance, the presence of a carboxylic acid group was linked to increased cytotoxicity in A549 cells .

- Antimicrobial Screening : In a broader screening of pyrrole derivatives, compounds similar to 4-(2-Carboxy-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester were tested against multidrug-resistant bacterial strains. Results indicated variable effectiveness depending on structural modifications .

- Mechanisms of Action : The mechanisms by which these compounds exert their biological effects often involve interaction with cellular targets that regulate growth and apoptosis in cancer cells or disrupt bacterial cell wall synthesis in microbes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.